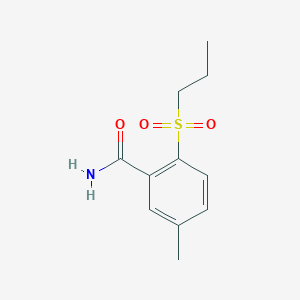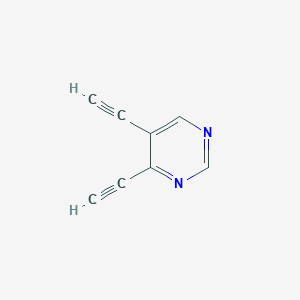
4,5-Diethynylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethynylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 The presence of ethynyl groups at positions 4 and 5 makes this compound a unique and reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethynylpyrimidine typically involves the introduction of ethynyl groups into a pyrimidine ring. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diethynylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products:
Oxidation: Formation of pyrimidine-4,5-dione derivatives.
Reduction: Formation of 4,5-dihydropyrimidine derivatives.
Substitution: Formation of 4,5-dihalo or 4,5-dialkylpyrimidine derivatives.
Applications De Recherche Scientifique
4,5-Diethynylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,5-Diethynylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4,5-Diethynylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Diethynylpyrimidine: Similar structure but with ethynyl groups at positions 4 and 6. It may exhibit different reactivity and applications.
5-Ethynylpyrimidine: Contains a single ethynyl group at position 5. It is less reactive compared to this compound.
4,5-Diaminopyrimidine: Contains amino groups instead of ethynyl groups. It has different chemical properties and applications, particularly in medicinal chemistry as a dihydrofolate reductase inhibitor.
The unique positioning of the ethynyl groups in this compound provides distinct reactivity and potential for diverse applications, setting it apart from other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C8H4N2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4,5-diethynylpyrimidine |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-9-6-10-8(7)4-2/h1-2,5-6H |
Clé InChI |
CSZMVLCFYLTARW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=CN=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
![Tert-butyl 6-ethenyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13454849.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
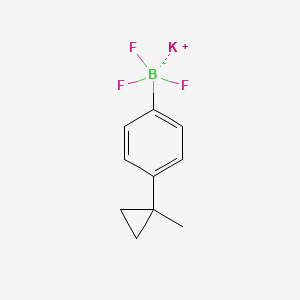
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
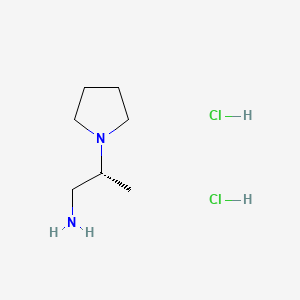
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
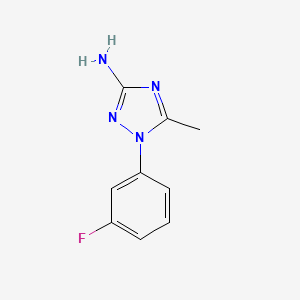
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
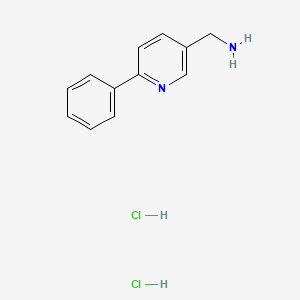
![[5-(2-Methoxyethyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13454906.png)
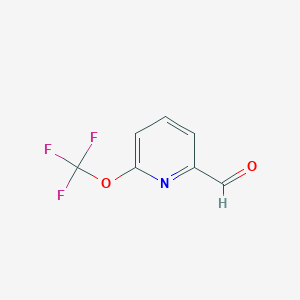
amine dihydrochloride](/img/structure/B13454921.png)
